molecular formula C16H17NO2 B2928146 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde CAS No. 902158-25-2

2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B2928146
CAS No.: 902158-25-2
M. Wt: 255.317
InChI Key: UWWYDYXQJGFCTP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with methyl groups and a phenylethyl group.

Scientific Research Applications

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The reaction conditions typically include heating the reactants in an acidic or basic medium.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Paal–Knorr reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2,5-dimethyl-1-(2-phenylethyl)pyrrole-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-15(10-18)16(11-19)13(2)17(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWYDYXQJGFCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CCC2=CC=CC=C2)C)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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